N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride
Description
N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride is a fluorinated benzamide derivative featuring a cyclohexylaminomethyl group and a hydrochloride salt. Its structure combines a benzamide core with strategic fluorine substitutions (difluoromethyl at position 5 and fluorine at position 2) and a conformationally flexible cyclohexyl scaffold. The hydrochloride salt enhances solubility, a common strategy in drug development to improve bioavailability .
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O.ClH/c16-13-6-3-10(14(17)18)7-12(13)15(21)20-11-4-1-9(8-19)2-5-11;/h3,6-7,9,11,14H,1-2,4-5,8,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCDPOPDSQQWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)C2=C(C=CC(=C2)C(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 2-Fluoro-N-[5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide (CAS: 879041-73-3)
- Key Features :
- Contains a benzoxazole heterocycle instead of a cyclohexyl group.
- Single fluorine at position 2 on the benzamide.
- Molecular Weight: ~350–400 g/mol (estimated).
Structural Analog 2: N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride (EN300-26675688)
- Key Features: Aromatic phenyl ring with aminomethyl and fluorine substituents. Dihydrobenzofuran moiety. Molecular Formula: C18H26ClFN2O3; Molecular Weight: 372.87 g/mol .
- Comparison :
- The dihydrobenzofuran group provides partial saturation, balancing rigidity and solubility, whereas the target compound’s cyclohexyl group offers full conformational flexibility.
- The single fluorine substitution on the phenyl ring contrasts with the dual fluorine substitutions (difluoromethyl and fluoro) in the target, which may confer stronger hydrogen-bonding interactions .
Structural Analog 3: N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazine derivatives
- Key Features: Hydrazine backbone with trifluoromethyl and chloro substituents. Synthesized via HCl-catalyzed condensation in ethanol .
- Comparison :
Physicochemical and Pharmacokinetic Insights
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~400–450 g/mol (based on structural analogs). The cyclohexyl group and hydrochloride salt likely improve aqueous solubility compared to purely aromatic analogs .
- Analogs : Molecular weights range from 350–413 g/mol, with solubility influenced by heterocycles (e.g., benzoxazole reduces solubility, dihydrobenzofuran enhances it) .
Fluorine Substitutions
- The target’s 5-(difluoromethyl)-2-fluoro pattern increases electronegativity and metabolic stability compared to analogs with single fluorine substitutions (e.g., CAS: 879041-73-3) .
Tabulated Comparison
| Parameter | Target Compound | Analog 1 (CAS: 879041-73-3) | Analog 2 (EN300-26675688) |
|---|---|---|---|
| Core Structure | Benzamide + cyclohexylaminomethyl | Benzamide + benzoxazole | Benzamide + dihydrobenzofuran |
| Fluorine Substituents | 5-(difluoromethyl), 2-fluoro | 2-fluoro | 2-fluoro (phenyl ring) |
| Molecular Weight | ~400–450 g/mol (estimated) | ~350–400 g/mol | 372.87 g/mol |
| Solubility | High (hydrochloride salt) | Moderate (heterocycle) | Moderate-high (partial saturation) |
| Synthetic Method | Amide coupling + HCl salt formation | Condensation + recrystallization | Amide coupling + HCl salt |
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